n-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine
Description
Properties
Molecular Formula |
C13H27N3 |
|---|---|
Molecular Weight |
225.37 g/mol |
IUPAC Name |
N-[3-(4-propan-2-ylpiperazin-1-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C13H27N3/c1-12(2)16-10-8-15(9-11-16)7-3-6-14-13-4-5-13/h12-14H,3-11H2,1-2H3 |
InChI Key |
WGTNEQZIMLOGOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CCCNC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Piperazine Derivative Alkylation
A common approach to preparing the target compound involves the alkylation of a 4-isopropylpiperazine derivative with a suitable 3-bromopropyl or 3-chloropropyl cyclopropanamine intermediate.
Step 1: Preparation of tert-butyl (3S)-3-isopropylpiperazine-1-carboxylate as a protected intermediate. This compound is synthesized by reacting (S)-1-Boc-3-isopropylpiperazine with reagents such as 1,1'-carbonyldiimidazole in anhydrous DMF with triethylamine, followed by methanol treatment at elevated temperatures (80°C for 48 hours). The product is purified by silica gel chromatography, yielding approximately 27% of the desired intermediate as a colorless liquid.
Step 2: Deprotection of the Boc group under acidic conditions (e.g., 4N HCl in 1,4-dioxane) yields the free amine form of the piperazine derivative.
Step 3: The free amine is then subjected to nucleophilic substitution with 3-bromopropylcyclopropanamine or an equivalent alkyl halide in the presence of a base such as N-ethyl-N,N-diisopropylamine (DIPEA) in solvents like N,N-dimethylformamide (DMF) or acetonitrile at temperatures ranging from room temperature to 110°C. This reaction typically proceeds for several hours (6–24 h) to afford the coupled product.
Step 4: The crude product is purified by column chromatography (silica gel, gradient elution with isohexanes and ethyl acetate) and further treated with acid to isolate the final amine salt form.
Alternative Coupling Strategies
- Direct coupling with 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: In some synthetic routes, the piperazine derivative is reacted with heterocyclic aldehydes in 1,4-dioxane with DIPEA at 90°C, followed by treatment with methylhydrazine and acid workup to yield advanced intermediates. Although this method is more relevant to pyrimidine derivatives, it demonstrates the versatility of the piperazine intermediate in complex molecule synthesis.
Reaction Conditions and Yields
The following table summarizes key reaction parameters and yields for the synthesis of intermediates relevant to the preparation of this compound:
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc-protection and carbamate formation | 1,1'-carbonyldiimidazole, DMF, triethylamine, 80°C, 48h | 27 | Purification by silica gel chromatography; colorless liquid obtained |
| Nucleophilic substitution with alkyl halide (e.g., 3-bromopropylcyclopropanamine) | DIPEA, DMF or acetonitrile, 85–110°C, 6–24h | 12–45 | Purification by chromatography; acid treatment to obtain amine salt |
| Deprotection of Boc group | 4N HCl in 1,4-dioxane, room temperature, 1h | Quantitative | Conversion to free amine for further coupling |
Purification and Characterization
- The crude products are typically purified by silica gel column chromatography using gradients of isohexanes and ethyl acetate.
- Final compounds are often isolated as hydrochloride salts by treatment with 4N HCl in 1,4-dioxane and subsequent trituration with diethyl ether.
- Characterization is performed using LCMS (ES+), NMR spectroscopy, and HPLC to confirm purity (>95%) and molecular weight (e.g., LCMS m/z 276.2 [M+H]+ for related intermediates).
Analytical Data and Reaction Monitoring
- LCMS (Electrospray Ionization, Positive Mode): Used to monitor molecular ion peaks corresponding to the target compound and intermediates, with retention times around 0.7 to 0.9 minutes depending on the method.
- NMR Spectroscopy: Provides detailed structural confirmation, particularly for the piperazine ring and isopropyl substituents.
- HPLC and UPLC: Employed for purity assessment and reaction monitoring.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Purification Method | Characterization Techniques |
|---|---|---|---|---|
| Boc-protection of 3-isopropylpiperazine | (S)-1-Boc-3-isopropylpiperazine, carbonyldiimidazole, triethylamine, methanol, DMF, 80°C, 48h | 27 | Silica gel chromatography | NMR, LCMS |
| Nucleophilic substitution | Alkyl halide (3-bromopropylcyclopropanamine), DIPEA, DMF or acetonitrile, 85–110°C, 6–24h | 12–45 | Silica gel chromatography | LCMS, HPLC |
| Boc deprotection | 4N HCl in 1,4-dioxane, room temperature, 1h | Quantitative | Trituration with diethyl ether | LCMS, NMR |
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the cyclopropane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Amine oxides or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperazine or cyclopropane derivatives.
Scientific Research Applications
N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an intermediate in the synthesis of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit cytochrome P450 enzymes by forming a covalent bond with the enzyme, leading to its inactivation. This interaction can affect various metabolic pathways and biological processes.
Comparison with Similar Compounds
Structural Comparison
The compound shares functional motifs with several piperazine- and cyclopropane-containing derivatives. Below is a comparative analysis of its structure, molecular properties, and reported activities alongside related compounds:
Key Observations
Piperazine Modifications: The isopropyl group on the piperazine ring in the target compound enhances lipophilicity compared to unsubstituted piperazines (e.g., ’s derivatives). This substitution may improve membrane permeability but could reduce aqueous solubility.
Cyclopropane vs. Aromatic Moieties :
- Cyclopropane-terminated amines (target, ) introduce steric hindrance, which may stabilize conformational states in drug-receptor interactions.
- Aromatic systems (e.g., chlorophenyl in , nitrophenyl in ) contribute to π-π stacking but may increase metabolic susceptibility.
Pharmacological Implications :
- Piperazinyl derivatives in demonstrated significant antimalarial activity, suggesting that the target compound’s piperazine core could be leveraged in antiparasitic drug design.
- The hydrochloride salt in improves solubility, whereas the free amine form of the target compound might require prodrug strategies for optimal bioavailability.
Biological Activity
N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 210.33 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively documented |
This compound exhibits its biological activity primarily through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that compounds with similar structures often interact with:
- Dopamine D2 Receptors : Potentially influencing mood and behavior.
- Serotonin Receptors : Affecting anxiety and depression pathways.
Pharmacological Effects
- Antidepressant Activity : Studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through serotonergic modulation.
- Anxiolytic Effects : Similar compounds have shown promise in reducing anxiety behaviors in preclinical studies.
- Neuroprotective Properties : There is emerging evidence that cyclopropanamine derivatives may protect neurons from oxidative stress.
Study 1: Antidepressant-like Effects
A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant properties.
Study 2: Anxiolytic Properties
In a separate investigation, the compound was tested for anxiolytic effects using the elevated plus maze model. Results indicated increased time spent in open arms, suggesting reduced anxiety levels.
Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives of cyclopropanamines. The following table summarizes key findings from recent studies:
Q & A
Basic: What synthetic methodologies are recommended for the efficient preparation of N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine?
Answer:
The compound can be synthesized via coupling reactions involving 3-(4-isopropylpiperazin-1-yl)propan-1-amine and cyclopropanamine derivatives. A validated procedure involves:
- Step 1: Reacting the piperazine precursor with a cyclopropane-containing amine under reductive amination conditions, using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent in acetic acid .
- Step 2: Purification via column chromatography and validation using high-resolution mass spectrometry (HRMS) and evaporative light scattering (ELS) to confirm purity (>99%) .
- Key Tip: Optimize reaction time (3–5 days) and stoichiometric ratios to minimize byproducts like unreacted amines or over-alkylated species.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- HRMS (ESI): Confirm molecular weight (e.g., m/z 299.54 for related analogs) and isotopic patterns .
- NMR (¹H/¹³C): Identify proton environments (e.g., cyclopropane CH₂ groups at δ 0.8–1.2 ppm, piperazine N-CH at δ 2.5–3.5 ppm) .
- X-ray Crystallography: Resolve 3D conformation, particularly the spatial orientation of the cyclopropane and piperazine moieties .
- Chromatography (HPLC/ELS): Ensure >95% purity, critical for biological assays .
Advanced: How can researchers resolve contradictions in reported binding affinity data for this compound?
Answer:
Conflicting data often arise from assay conditions or target flexibility. Mitigate discrepancies by:
- Orthogonal Validation: Combine surface plasmon resonance (SPR) for kinetic analysis (kon/koff) with isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔG, ΔH) .
- Molecular Dynamics (MD) Simulations: Model ligand-target interactions under varying pH/temperature conditions to identify sensitivity hotspots .
- Control Experiments: Use known inhibitors (e.g., p97 ATPase inhibitors for related scaffolds) as benchmarks .
Advanced: What structural modifications enhance metabolic stability while retaining target affinity?
Answer:
- Cyclopropane Optimization: Introduce electron-withdrawing groups (e.g., -F) to reduce oxidative metabolism while maintaining rigidity .
- Piperazine Substitution: Replace the isopropyl group with trifluoromethyl to improve pharmacokinetic properties (e.g., t½) without compromising binding .
- In Vitro Assays: Test modified analogs in liver microsomes (human/rodent) and monitor stability via LC-MS/MS .
Advanced: How can computational methods predict off-target interactions for this compound?
Answer:
- Molecular Docking: Screen against databases like ChEMBL or PubChem using software (AutoDock Vina) to prioritize high-probability targets .
- Pharmacophore Modeling: Map electrostatic/hydrophobic features shared with known ligands (e.g., serotonin receptor agonists) .
- Validation: Confirm predictions with radioligand displacement assays (IC50 values) .
Basic: What in vitro models are appropriate for initial biological activity assessment?
Answer:
- Radioligand Binding Assays: Quantify affinity for GPCRs (e.g., serotonin or dopamine receptors) using tritiated ligands .
- Functional Assays (cAMP/Calcium Flux): Measure agonist/antagonist activity in HEK293 or CHO cells transfected with target receptors .
- Cytotoxicity Screening: Use MTT assays in HepG2 cells to rule out nonspecific toxicity .
Advanced: How to analyze structure-activity relationships (SAR) when structural analogs show divergent potency?
Answer:
- Group Efficiency Analysis: Calculate contributions of substituents (e.g., cyclopropane vs. piperazine) to binding energy using free-energy perturbation (FEP) .
- Fragment Replacement: Synthesize analogs with cyclopropane replaced by bicyclo[1.1.1]pentane and compare activity .
- Crystallographic Overlays: Align X-ray structures of analogs to identify steric clashes or favorable interactions .
Advanced: What enzymatic strategies can improve synthesis scalability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
